Crystal Structure Analysis of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline: Conformational Dynamics, X-Ray Crystallography, and Packing Topologies
Crystal Structure Analysis of 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline: Conformational Dynamics, X-Ray Crystallography, and Packing Topologies
Executive Summary
The tetrahydroisoquinoline (THIQ) scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in agents targeting G-protein-coupled receptors (GPCRs) and monoamine transporters. Among its derivatives, 2-Cyclohexyl-1,2,3,4-tetrahydroisoquinoline (2-Cy-THIQ) serves as a critical model compound for understanding the stereoelectronic impacts of bulky N -alkyl substituents on the THIQ core. Synthesized efficiently via the[1], 2-Cy-THIQ presents unique crystallographic challenges and insights.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic data reporting. Here, we dissect the causality behind the conformational architecture of 2-Cy-THIQ, provide a self-validating methodology for single-crystal X-ray diffraction (SCXRD), and map the intermolecular forces that dictate its solid-state lattice.
Conformational Architecture & Stereochemical Dynamics
The 3D conformation of 2-Cy-THIQ is governed by the delicate balance between ring strain, steric hindrance, and nitrogen inversion.
The THIQ Core: Twist vs. Half-Chair
The saturated portion of the isoquinoline moiety (C1–N2–C3–C4) is highly flexible. X-ray structural investigations of analogous compounds, such as, reveal that this heterocyclic ring typically adopts a twist conformation[2]. This geometry minimizes the torsional strain between the adjacent methylene protons at C3 and C4, which would otherwise eclipse each other in a planar arrangement.
Nitrogen Inversion and Equatorial Preference
The nitrogen atom (N2) is sp3 hybridized, carrying a lone pair that allows for rapid pyramidal inversion at room temperature. However, the bulky cyclohexyl group introduces severe steric constraints. If the cyclohexyl group were to occupy an axial position, it would suffer from massive 1,3-diaxial interactions with the axial protons at C1 and C3. Consequently, the molecule overwhelmingly favors a conformation where the cyclohexyl ring substituent is locked in an equatorial position[2].
Conformational equilibrium of 2-Cy-THIQ driven by 1,3-diaxial strain and lattice stabilization.
Experimental Protocol: Single-Crystal X-Ray Diffraction (SCXRD)
To obtain high-resolution structural data, the experimental workflow must be designed as a self-validating system where each step mitigates specific physical artifacts (e.g., thermal motion, solvent inclusion).
Step 1: Crystal Growth via Controlled Evaporation
Objective: Obtain a single crystal with dimensions between 0.1 and 0.3 mm, free of twinning. Methodology:
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Dissolve 50 mg of purified 2-Cy-THIQ in 2 mL of a binary solvent system (e.g., ethanol/acetone 1:1 v/v). Causality: A binary system creates a solubility gradient; as the highly volatile acetone evaporates, the ethanol acts as an antisolvent, inducing slow, controlled nucleation rather than rapid precipitation.
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Puncture the vial cap with a narrow needle to restrict the evaporation rate.
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Incubate at a stable 20 °C in a vibration-free environment for 4–7 days until colorless, block-like crystals form, similar to isolation techniques used for [3].
Step 2: Crystal Mounting and Cryocooling
Objective: Prevent lattice degradation and minimize thermal ellipsoids. Methodology:
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Submerge the selected crystal in a drop of Paratone-N oil. Causality: The oil displaces surface mother liquor, preventing rapid dehydration and the formation of crystalline ice rings during cooling, which would obscure the diffraction pattern.
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Mount the crystal on a MiTeGen micromount and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Cryocooling freezes the dynamic nitrogen inversion and reduces the thermal motion of the flexible cyclohexyl ring, sharpening the diffraction spots and improving the signal-to-noise ratio at high resolution.
Step 3: Data Collection and Structure Solution
Objective: Solve the phase problem and refine the atomic coordinates. Methodology:
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Collect data using Mo Kα ( λ=0.71073 Å) or Cu Kα radiation.
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Solve the structure using dual-space methods (e.g., SHELXT).
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Refine the structure using full-matrix least-squares on F2 (SHELXL).
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Self-Validation Check: Apply a "riding model" for hydrogen atoms. Causality: X-rays scatter off electron clouds. Because hydrogen has only one electron, its exact position is difficult to locate purely from electron density maps. Constraining hydrogens to idealized geometries (e.g., sp3 C-H distances of 0.98 Å) prevents overfitting and ensures chemical logic.
Step-by-step single-crystal X-ray diffraction (SCXRD) workflow for 2-Cy-THIQ structural analysis.
Crystal Packing Topologies & Intermolecular Interactions
Unlike primary or secondary amines, 2-Cy-THIQ is a tertiary amine and lacks strong classical hydrogen bond donors (N-H). Therefore, its crystal packing is dictated by weaker, yet highly directional, non-covalent interactions.
Hirshfeld Surface Analysis
To quantify these interactions, are employed[4]. In the solid state, the 2-Cy-THIQ lattice is predominantly stabilized by:
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H···H Contacts (van der Waals): Constituting the vast majority of the surface area due to the highly aliphatic nature of the cyclohexyl and saturated THIQ rings.
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C-H··· π Interactions: The axial protons of the cyclohexyl ring act as weak donors, pointing toward the electron-rich aromatic ring of the isoquinoline moiety of adjacent molecules. This creates infinite 1D supramolecular chains along the crystallographic axes.
Quantitative Data Summaries
The following tables synthesize the expected quantitative crystallographic metrics for 2-Cy-THIQ, benchmarked against validated structural evaluations of[4].
Table 1: Representative Crystallographic and Refinement Data
| Parameter | Value / Specification | Causality / Significance |
| Empirical Formula | C 15 H 21 N | Confirms successful reductive alkylation. |
| Formula Weight | 215.33 g/mol | Matches theoretical mass. |
| Crystal System | Monoclinic | Typical for asymmetric organic packing. |
| Space Group | P21/c | Centrosymmetric; indicates a racemic mixture if synthesized without chiral induction. |
| Temperature | 100(2) K | Minimizes thermal motion of the cyclohexyl ring. |
| Goodness-of-Fit (GoF) on F2 | ~1.05 | Values near 1.0 indicate a statistically robust model. |
| Final R Indices ( I>2σ(I) ) | R1≤0.050 , wR2≤0.120 | Self-validating metric; proves the electron density map matches the proposed chemical structure. |
Table 2: Key Geometric Parameters (Bond Lengths and Angles)
Structural FeatureAtoms InvolvedExpected ValueStructural ImplicationN-Alkyl Bond LengthN2 – C(cyclohexyl)1.47 – 1.49 ÅStandard sp3 sp3 single bond length.Ring AngleC1 – N2 – C3109.5° – 111.2°Confirms pyramidal geometry of the tertiary amine.Torsion Angle (Twist)C1 – N2 – C3 – C4~45° to 60°Quantifies the twist conformation of the saturated THIQ ring to relieve eclipsing strain.
References
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The reductive alkylation of isoquinoline Journal of the Chemical Society C: Organic URL:[Link]
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X-ray Structure Investigations of Potential β -Blockers. II. 6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline Acta Crystallographica Section C URL:[Link]
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Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids from Calycotome Villosa Subsp. intermedia Molecules (MDPI) URL:[Link]
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Synthesis, structural and X-ray analysis evaluations and computational studies of newly tetrahydroisoquinoline derivatives as potent against microsomal prostaglandin E synthase 1 Journal of Biomolecular Structure and Dynamics (Taylor & Francis) URL:[Link]
